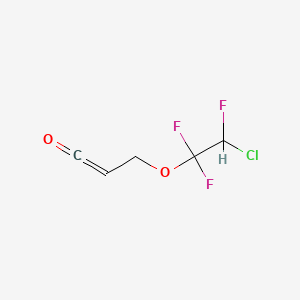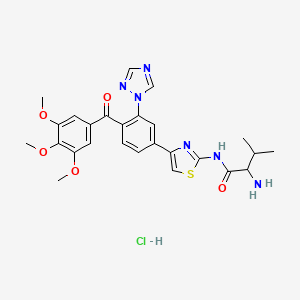
CKD-516 HCl salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CKD-516 hydrochloride salt is a novel vascular disrupting agent that selectively targets tumor vasculature. It is a benzophenone analog, where the B ring is modified by replacement with a carbonyl group. This compound has shown significant potential in enhancing the efficacy of anticancer therapies, particularly in combination with other treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
CKD-516 hydrochloride salt is synthesized through a series of chemical reactions involving the modification of benzophenone.
Industrial Production Methods
The industrial production of CKD-516 hydrochloride salt involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and rigorous quality assurance to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CKD-516 hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions are employed to introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
Scientific Research Applications
CKD-516 hydrochloride salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying vascular disrupting agents and their chemical properties.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.
Medicine: Explored for its potential in cancer therapy, particularly in combination with other anticancer agents. .
Mechanism of Action
CKD-516 hydrochloride salt exerts its effects by disrupting the microtubule network within tumor endothelial cells. This disruption leads to the destabilization of the tumor vasculature, resulting in tumor ischemia and necrosis. The compound also induces cell cycle arrest at the G2/M phase, further inhibiting tumor growth. The molecular targets of CKD-516 hydrochloride salt include tubulin proteins, which are essential for microtubule formation and stability .
Comparison with Similar Compounds
CKD-516 hydrochloride salt is unique among vascular disrupting agents due to its dual-action mechanism, which includes both microtubule destabilization and induction of cell cycle arrest. Similar compounds include:
Combretastatin A-4: Another vascular disrupting agent that targets microtubules but lacks the dual-action mechanism of CKD-516 hydrochloride salt.
Oxi4503: A derivative of combretastatin A-4 with enhanced vascular disrupting properties.
ZD6126: A tubulin-binding agent with vascular disrupting activity, but with a different chemical structure compared to CKD-516 hydrochloride salt
Properties
Molecular Formula |
C26H29ClN6O5S |
|---|---|
Molecular Weight |
573.1 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C26H28N6O5S.ClH/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4;/h6-14,22H,27H2,1-5H3,(H,30,31,34);1H |
InChI Key |
FIAUXCMEQTWLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-](/img/structure/B12326047.png)
![DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-](/img/structure/B12326048.png)
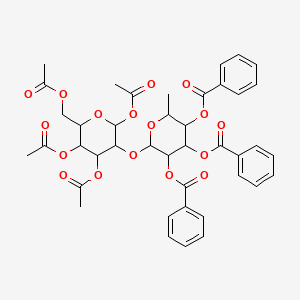
![(E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326056.png)
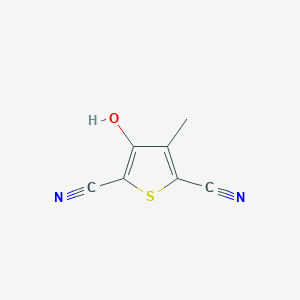

![(7Z)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12326077.png)
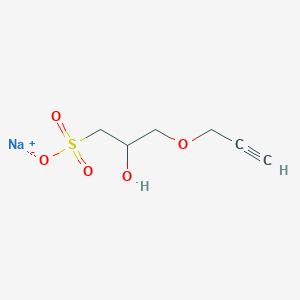
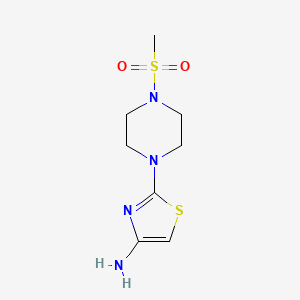


![(2S)-2-amino-3-{1-[(4-methylphenyl)diphenylmethyl]-1H-imidazol-4-yl}propanoic acid](/img/structure/B12326089.png)

